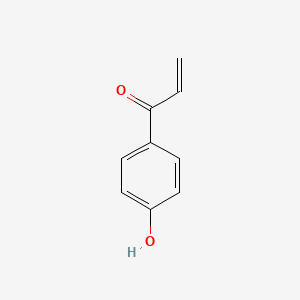

1-(4-Hydroxyphenyl)prop-2-en-1-one

説明

1-(4-Hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-hydroxyphenyl group at the carbonyl position. Chalcones are widely studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

特性

IUPAC Name |

1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPPNPJUBLEKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Acryloylphenol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acryloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 4-acryloylphenol as the primary product .

Industrial Production Methods: In industrial settings, the production of 4-acryloylphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 4-Acryloylphenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The acryloyl group can be reduced to form the corresponding alcohol.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Alkyl halides or acyl chlorides in the presence of a base are typical reagents.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Alkylated or acylated phenols.

科学的研究の応用

Biological Activities

The compound exhibits several notable biological activities, including:

- Antioxidant Properties : 1-(4-Hydroxyphenyl)prop-2-en-1-one has been shown to effectively scavenge free radicals, reducing oxidative stress in cellular models. Studies indicate a significant decrease in reactive oxygen species (ROS) levels in human fibroblast cells treated with this compound .

- Anti-inflammatory Effects : Research demonstrates that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that it reduces paw edema in murine models of inflammation, highlighting its therapeutic potential against inflammatory diseases .

- Anticancer Activity : Emerging evidence suggests that this chalcone possesses anticancer properties. It has been reported to induce apoptosis in breast cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it inhibits cell proliferation and migration in colorectal cancer cells by downregulating matrix metalloproteinases (MMPs) .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial properties suggest potential applications as a natural antimicrobial agent .

Case Studies

Several studies have explored the applications of 1-(4-Hydroxyphenyl)prop-2-en-1-one:

- Antioxidant Study : A study demonstrated that treatment with this compound significantly decreased ROS levels and inhibited lipid peroxidation in vitro, suggesting its potential as an antioxidant agent .

- Anti-inflammatory Study : In a murine model, administration of 1-(4-Hydroxyphenyl)prop-2-en-1-one led to a marked reduction in inflammatory markers, indicating its therapeutic potential for treating inflammatory conditions .

- Anticancer Research : In vitro assays showed that the compound induced apoptosis in breast cancer cells by modulating key apoptotic proteins, while also inhibiting migration in colorectal cancer models .

作用機序

4-アクリロイルフェノールの作用機序は、特定の分子標的との相互作用を含みます。例えば、γ-アミノ酪酸(GABA)の代謝に関与する酵素であるGABAトランスアミナーゼやコハク酸半アルデヒドデヒドロゲナーゼを阻害します。 この阻害は、様々な生理学的効果を持つGABAのレベル上昇につながる可能性があります .

類似化合物:

4-ヒドロキシベンズアルデヒド: フェノール性ヒドロキシル基を共有しますが、アクリロイル基はありません。

アクリロイルクロリド: アクリロイル基を含みますが、フェノール性ヒドロキシル基はありません。

4-ヒドロキシ桂皮酸: フェノール性ヒドロキシル基と同様の共役系を持っていますが、カルボン酸基が異なります.

独自性: 4-アクリロイルフェノールは、フェノール性ヒドロキシル基とアクリロイル基の組み合わせにより、幅広い化学反応や用途に関与できるという点でユニークです。 この二重の機能により、研究と産業の両方の分野で貴重な化合物となっています .

類似化合物との比較

Structural and Functional Modifications

Chalcone derivatives are structurally diverse, with variations in substituents on the aromatic rings significantly influencing their biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Chalcones

Electronic and Reactivity Profiles

Density functional theory (DFT) studies reveal critical differences in electronic properties:

- (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one exhibits a higher HOMO energy (-8.171 eV) compared to (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (-8.723 eV), indicating greater electron-donating capacity and reactivity .

- The presence of electron-withdrawing groups (e.g., methoxy) reduces reactivity, while hydroxyl groups enhance electrophilicity and stability in protein-ligand interactions .

Pharmacokinetic and Toxicity Profiles

- Hydrophobic substituents (e.g., isopropyl in ) enhance membrane permeability but may increase hepatotoxicity risks .

生物活性

1-(4-Hydroxyphenyl)prop-2-en-1-one, commonly referred to as chalcone , is a significant compound in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(4-Hydroxyphenyl)prop-2-en-1-one has the molecular formula . The compound features a chalcone structure characterized by two aromatic rings connected by an α,β-unsaturated carbonyl system. This structural arrangement is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 152.16 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 83-85 °C |

Antimicrobial Activity

Research has shown that 1-(4-Hydroxyphenyl)prop-2-en-1-one exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated significant activity against several strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results demonstrated that the compound effectively inhibited the growth of these pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. In vitro studies have revealed that 1-(4-Hydroxyphenyl)prop-2-en-1-one can induce apoptosis in cancer cell lines, particularly breast cancer (MCF7) and lung cancer (A549). The cytotoxic effects were measured using the MTT assay, showing a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 7.8 |

| A549 | 15.6 |

The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity

Chalcones also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Studies suggest that this effect is mediated through the suppression of NF-kB signaling pathways, which play a critical role in inflammation .

The biological activities of 1-(4-Hydroxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Interaction with Biomolecules : Molecular docking studies indicate that chalcones can bind to various proteins involved in disease progression, including those associated with cancer and microbial resistance.

- Reactive Oxygen Species (ROS) Modulation : Chalcones have been shown to modulate ROS levels, contributing to their cytotoxic effects on cancer cells.

Study on Antimicrobial Efficacy

In a study conducted by Süleymanoğlu et al., 1-(4-Hydroxyphenyl)prop-2-en-1-one was tested against multiple bacterial strains. The findings revealed effective antibacterial activity with MIC values ranging from 1250 μg/mL to 5000 μg/mL, indicating potential for therapeutic applications in treating bacterial infections .

Study on Anticancer Properties

A separate investigation focused on the anticancer effects of chalcone derivatives, including 1-(4-Hydroxyphenyl)prop-2-en-1-one. The study highlighted its ability to induce apoptosis in MCF7 cells with an IC50 value of 7.8 µM, suggesting significant potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic methodologies for preparing 1-(4-Hydroxyphenyl)prop-2-en-1-one derivatives?

Answer:

The most common method involves Claisen-Schmidt condensation between para-hydroxyacetophenone and substituted aldehydes under alkaline conditions. For example:

- Procedure : Mix para-hydroxyacetophenone (1.0 equiv.) with ethanol and aqueous NaOH (60%), stir for 30 minutes, then add the aldehyde (1.015 equiv.). After overnight stirring, acidify the mixture (pH ~6) to precipitate the product, followed by filtration and recrystallization from ethanol .

- Key Variables : Reaction temperature (room temperature to reflux), solvent (ethanol, methanol), and base (NaOH, KOH). Substituents on the aldehyde dictate product diversity (e.g., methoxy, nitro, or halogen groups) .

Basic: Which spectroscopic techniques are essential for characterizing 1-(4-Hydroxyphenyl)prop-2-en-1-one derivatives?

Answer:

A multi-technique approach is used:

- 1H/13C NMR : Confirms the α,β-unsaturated ketone structure (δ ~7.5–8.0 ppm for enone protons) and substituent positions .

- FT-IR : Detects carbonyl stretching (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensures purity and stoichiometry .

Basic: How is the antioxidant activity of these derivatives evaluated experimentally?

Answer:

The DPPH radical scavenging assay is widely employed:

-

Protocol : Prepare a DPPH solution (0.1 mM in methanol), mix with the test compound, and measure absorbance at 517 nm after 30 minutes.

-

Data Interpretation : Calculate IC50 values (concentration required for 50% radical scavenging). For example:

Compound IC50 (µg/mL) Chalcone 1 (4-hydroxyphenyl derivative) 8.2 Ascorbic Acid (reference) 2.17

Advanced: How can X-ray crystallography resolve structural ambiguities in these derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

- Key Parameters :

- R-factor : Measures data fit (e.g., R = 0.057 in a study of a methoxy-substituted derivative) .

- Hydrogen Bonding : Intramolecular O–H⋯O bonds (e.g., S(6) ring motifs) stabilize planar conformations .

- Software : SHELX suite refines crystal structures and analyzes intermolecular interactions (e.g., C–H⋯O networks) .

Advanced: How do computational methods like DFT enhance property prediction?

Answer:

Density Functional Theory (DFT) calculations:

- Applications :

- Optimize molecular geometry and compare with XRD data (e.g., bond length deviations < 0.004 Å) .

- Predict electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .

- Tools : Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

Contradictions often arise from experimental variables:

- Critical Factors :

- Substituent Effects : Electron-withdrawing groups (e.g., –NO2) may enhance bioactivity but reduce solubility .

- Assay Conditions : Variations in DPPH concentration, solvent polarity, or incubation time affect IC50 values .

- Resolution : Normalize data using internal controls (e.g., ascorbic acid) and report detailed protocols .

Advanced: What strategies guide structure-activity relationship (SAR) studies for these derivatives?

Answer:

- Substituent Screening : Test derivatives with diverse groups (e.g., –OCH3, –Cl, –CF3) to identify pharmacophores .

- Bioactivity Correlation : Use regression models to link electronic parameters (Hammett σ values) with IC50 .

- Mechanistic Probes : Conduct radical trapping experiments (e.g., ESR spectroscopy) to validate antioxidant pathways .

Advanced: How can hydrogen-bonding patterns inform crystal engineering of these compounds?

Answer:

Etter’s graph-set analysis categorizes hydrogen-bonding motifs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。